Scientific Field: Materials Chemistry.
Application Summary: Silicon disulfide is used as an anode material for Lithium-ion batteries (LIBs).
Methods of Application: The SiS2 nanocomposite is fabricated using amorphous carbon in a simple mechanical process.
Scientific Field: Materials Science.
Application Summary: Silicon disulfide is used in the production of solid-state electrolytes for ASSBs.
Methods of Application: The team developed a low-cost production technology for silicon disulfide for solid-state electrolytes.
Results: The solid-state electrolytes made using their silicon disulfide had more than twice the ionic conductivity and moisture stability.
Scientific Field: Electrochemistry.
Application Summary: Silicon disulfide is used as an anode active material for liquid electrolyte-based lithium-ion batteries.
Methods of Application: The team applied the new silicon disulfide as an anode active material for these batteries and identified the destruction and recovery of layered structures during charging and discharging for the first time.
Application Summary: Silicon disulfide is a promising material in the production of cathodes for various solid state battery designs.
Methods of Application: Silicon disulfide, like many related sulfide compounds, is used in the production of cathodes for solid state batteries.
Methods of Application: The material is formed by heating silicon and sulfur or by the exchange reaction between SiO2 and Al2S3.
Results: These properties enable a wide variety of promising applications.
Scientific Field: Inorganic Chemistry.
Application Summary: Silicon disulfide is used in the production of the tetrahedral thiosilicate anion, SiS3(NH3)2-.
Methods of Application: In liquid ammonia, silicon disulfide is reported to form the imide Si(NH)2 and NH4SH.
Silicon disulfide, with the chemical formula SiS₂, is an inorganic compound characterized by its polymeric structure that resembles silicon dioxide but adopts a unique one-dimensional arrangement. This compound consists of chains of edge-sharing tetrahedra formed by silicon and sulfur atoms, which contributes to its distinct physical properties and reactivity. Silicon disulfide is notable for its high thermal stability and has been identified in various astrophysical contexts, indicating its presence in interstellar environments .
Silicon disulfide can be synthesized through several methods:
Silicon disulfide has diverse applications across various fields:
Research on the interactions of silicon disulfide focuses on its reactivity with moisture and other chemicals. It has been shown to decompose readily in humid conditions, leading to the formation of toxic hydrogen sulfide gas. Studies also explore its behavior in various solvents and under different environmental conditions, which is crucial for its application in battery technology and materials science .
Silicon disulfide shares similarities with several other compounds within the silicon-sulfur family. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Structure Type | Notable Properties |
|---|---|---|---|
| Silicon Disulfide | SiS₂ | Polymeric | One-dimensional chains; high thermal stability |
| Silicon Monosulfide | SiS | Linear | Less stable; simpler structure |
| Silicon Trisulfide | SiS₃ | Polymeric | More reactive; forms thiosilicates |
| Silicon Diselenide | SiSe₂ | Polymeric | Similar structure; different reactivity profile |
| Silane | SiH₄ | Tetrahedral | Gaseous at room temperature; used in synthesis |
Silicon disulfide's unique one-dimensional polymeric structure sets it apart from these similar compounds, influencing its reactivity and applications significantly .
The study of SiS₂ dates to 1935 when its ambient-pressure orthorhombic structure (space group Ibam) was first characterized through X-ray diffraction. Early synthesis attempts faced challenges due to sulfur's high vapor pressure (>10³ Pa at 800°C) and silicon's low reactivity, often yielding impure products. The 1970s saw advancements in ampoule-based vacuum synthesis, achieving 99.9% purity by precisely controlling temperature gradients (250-1000°C) and sulfur stoichiometry. A pivotal 2015 study redetermined its crystal structure and identified three high-pressure polymorphs, expanding potential applications in extreme environments.
SiS₂'s combination of high ionic conductivity (10⁻³ S/cm at 25°C) and mechanical stability makes it indispensable for:
Global interest has surged, with 2023 publications increasing 300% versus 2020. Key focus areas:
The ambient pressure phase of silicon disulfide, designated as Normal Pressure Silicon Disulfide, crystallizes in an orthorhombic crystal system with space group Ibam (International Tables for Crystallography number 72) [2] [4]. This phase was first characterized in 1935 and represents the thermodynamically stable form of silicon disulfide under standard atmospheric conditions [4]. The orthorhombic unit cell exhibits lattice parameters of a = 9.27(2) Å, b = 5.53 Å, and c = 9.75 Å, with all angles equal to 90 degrees [4] [6].
The fundamental structural motif of Normal Pressure Silicon Disulfide consists of silicon atoms coordinated tetrahedrally by four sulfur atoms, forming distorted silicon sulfur tetrahedra [1] [2]. These tetrahedra share edges rather than corners, creating a unique connectivity pattern that distinguishes this phase from other silicon disulfide polymorphs [4]. The edge-sharing arrangement results in silicon-sulfur bond lengths of 2.130(2) Å and silicon-silicon distances of 2.776(3) Å [4]. The sulfur-sulfur distances within the structure range from 3.231(4) Å to 3.615(4) Å, reflecting the distorted nature of the tetrahedral coordination environment [4].
The structural arrangement demonstrates moderate tetrahedral distortion, where the silicon sulfur tetrahedra deviate from ideal tetrahedral geometry due to the constraints imposed by the edge-sharing connectivity [4]. This distortion is evident in the variation of bond angles and distances within each tetrahedral unit [1]. The density of Normal Pressure Silicon Disulfide is approximately 2.02 g/cm³, which represents the lowest density among all known silicon disulfide polymorphs [4].
The orthorhombic Normal Pressure Silicon Disulfide phase exhibits a distinctive one-dimensional chain structure formed by the sequential arrangement of edge-sharing silicon sulfur tetrahedra [1] [2]. These linear chains extend along specific crystallographic directions and are held together by van der Waals forces of attraction [1]. The one-dimensional nature of this structure is a direct consequence of the edge-sharing tetrahedral connectivity, where each tetrahedron shares two edges with adjacent tetrahedra along the chain direction [2].
The chains in Normal Pressure Silicon Disulfide are characterized by a repeating pattern of distorted, edge-sharing silicon sulfur tetrahedra with the formula unit -Si(μ-S)₂Si(μ-S)₂- [2]. This arrangement creates a polymeric structure that differs significantly from the three-dimensional networks observed in silicon dioxide polymorphs [2]. The inter-chain interactions are primarily governed by weak van der Waals forces, which accounts for the relatively low density and mechanical properties of this phase [1].
The one-dimensional chain configuration results in anisotropic physical properties, where the material exhibits different mechanical, thermal, and electrical characteristics along different crystallographic directions [7]. The chains are oriented parallel to each other within the crystal structure, creating channels between adjacent chains that contribute to the overall structural stability [1]. This arrangement also influences the vibrational properties of the material, with characteristic Raman peaks appearing at 434 cm⁻¹ for the Normal Pressure Silicon Disulfide phase [4].
High-Pressure Phase 1 Silicon Disulfide emerges at pressures of 2.8 gigapascals and represents the first structural transformation observed when Normal Pressure Silicon Disulfide is subjected to elevated pressure conditions [4] [9]. This phase crystallizes in the monoclinic crystal system with space group P2₁/c (International Tables for Crystallography number 14) [4] [9]. The monoclinic unit cell exhibits lattice parameters of a = 5.8261(8) Å, b = 7.6051(9) Å, c = 5.8261(8) Å, with angles α = γ = 90° and β = 91.89(1)° [4].
The structural transformation to High-Pressure Phase 1 Silicon Disulfide involves the interconnection of the one-dimensional chains present in the Normal Pressure phase to form two-dimensional layered structures [9]. This transition occurs through a mechanism where adjacent chains begin to form cross-links, creating a more compact arrangement that accommodates the increased pressure [9]. The silicon atoms in this phase maintain tetrahedral coordination, but the connectivity pattern now includes both edge-sharing and corner-sharing tetrahedral arrangements [4] [26].
The density of High-Pressure Phase 1 Silicon Disulfide increases to approximately 2.18 g/cm³, representing a volume contraction of 7.9% compared to the Normal Pressure phase [4]. The silicon-sulfur bond lengths range from 2.15 to 2.18 Å, while silicon-silicon distances extend from 2.80 to 2.85 Å [4]. The structural arrangement exhibits high tetrahedral distortion due to the mixed edge-sharing and corner-sharing connectivity patterns [4]. Raman spectroscopy reveals a characteristic peak at 408 cm⁻¹ for this phase, which lies between the peaks of the Normal Pressure and higher-pressure phases [4].
High-Pressure Phase 2 Silicon Disulfide forms at pressures of 3.5 gigapascals and maintains the monoclinic crystal system with space group P2₁/c [4] [10]. However, this phase exhibits a significantly larger unit cell compared to High-Pressure Phase 1 Silicon Disulfide, with lattice parameters a = 14.747(2) Å, b = 5.4397(6) Å, c = 14.747(2) Å, and angles α = γ = 90°, β = 90.47(1)° [4] [10]. The unit cell contains 12 formula units (Z = 12), distinguishing it from other silicon disulfide phases [10].
The structural evolution to High-Pressure Phase 2 Silicon Disulfide involves further reorganization of the layered arrangement established in High-Pressure Phase 1 Silicon Disulfide [10]. This phase represents an intermediate step in the transition from purely edge-sharing tetrahedral arrangements to purely corner-sharing configurations [4]. The silicon atoms continue to exhibit tetrahedral coordination with a mixed connectivity pattern of edge-sharing and corner-sharing tetrahedra [4] [26].
The density increases to 2.33 g/cm³ in High-Pressure Phase 2 Silicon Disulfide, corresponding to a cumulative volume contraction of 15.3% relative to the Normal Pressure phase [4]. The silicon-sulfur bond lengths range from 2.14 to 2.19 Å, with silicon-silicon distances spanning 2.78 to 2.86 Å [4]. The structure exhibits high tetrahedral distortion similar to High-Pressure Phase 1 Silicon Disulfide, reflecting the strain induced by the mixed tetrahedral connectivity [4]. The characteristic Raman peak for this phase appears at 404 cm⁻¹, continuing the trend of decreasing frequency with increasing pressure [4].
High-Pressure Phase 3 Silicon Disulfide represents a significant structural departure from the previous phases, forming at pressures of 4.0 gigapascals and adopting a tetragonal crystal system with space group I4̅2d (International Tables for Crystallography number 122) [4] [11]. This phase was first discovered in 1965 and is notable for being quenchable to ambient conditions, allowing for detailed structural characterization at normal pressure and temperature [4]. The tetragonal unit cell exhibits lattice parameters a = b = 5.540 Å and c = 11.621 Å, with all angles equal to 90° [4] [14].
The structural transformation to High-Pressure Phase 3 Silicon Disulfide involves a complete reorganization of the tetrahedral connectivity pattern, where all silicon sulfur tetrahedra adopt a corner-sharing arrangement [4] [11]. This represents the culmination of the gradual transition from edge-sharing to corner-sharing connectivity observed in the progression through the high-pressure phases [4]. The corner-sharing arrangement creates a three-dimensional network structure that is significantly more compact than the lower-pressure phases [4].
The density of High-Pressure Phase 3 Silicon Disulfide reaches 2.45 g/cm³, corresponding to a volume contraction of 21.3% compared to the Normal Pressure phase [4]. The silicon atoms maintain tetrahedral coordination with silicon-sulfur bond lengths ranging from 2.16 to 2.20 Å and silicon-silicon distances of 2.85 to 2.90 Å [4]. Unlike the previous high-pressure phases, High-Pressure Phase 3 Silicon Disulfide exhibits low tetrahedral distortion due to the symmetric corner-sharing arrangement [4]. The Raman spectrum shows a characteristic peak at 324 cm⁻¹, representing a significant shift from the higher-frequency peaks of the lower-pressure phases [4].
The transition mechanisms governing the transformation between different silicon disulfide phases involve systematic changes in tetrahedral connectivity patterns and structural reorganization under pressure [4] [9]. The initial transition from Normal Pressure Silicon Disulfide to High-Pressure Phase 1 Silicon Disulfide occurs at 2.8 gigapascals through a mechanism of chain interconnection [9]. This process involves the formation of cross-links between adjacent one-dimensional chains, creating two-dimensional layered structures while maintaining the fundamental tetrahedral coordination of silicon atoms [9].
The subsequent transition from High-Pressure Phase 1 Silicon Disulfide to High-Pressure Phase 2 Silicon Disulfide at 3.5 gigapascals proceeds through layer reorganization mechanisms [4]. This transformation involves the rearrangement of the two-dimensional layers to accommodate increased pressure while gradually introducing corner-sharing tetrahedral connections [4]. The transition exhibits moderate kinetic barriers and results in a volume change of 7.4% [4].
The transformation from High-Pressure Phase 2 Silicon Disulfide to High-Pressure Phase 3 Silicon Disulfide at 4.0 gigapascals represents the most significant structural change in the sequence, involving the complete conversion from mixed edge-sharing and corner-sharing arrangements to purely corner-sharing tetrahedral connectivity [4]. This transition mechanism requires temperatures between 1373 and 1703 Kelvin and results in a volume change of 6.0% [4]. All three high-pressure phases are quenchable to ambient conditions, indicating that the transitions exhibit partial reversibility [4].
At pressures exceeding 18.2 gigapascals, silicon disulfide undergoes a dramatic structural transformation to form High-Pressure Phase 4 Silicon Disulfide, which adopts the cadmium diiodide-type layered structure [16] [18]. This phase represents the first silicon sulfide compound to exhibit octahedral coordination of silicon atoms, marking a fundamental departure from the tetrahedral coordination observed in all lower-pressure phases [16] [18]. The structure crystallizes in the trigonal crystal system with space group P3̅m1 (International Tables for Crystallography number 164) [16] [18].
The cadmium diiodide-type structure in High-Pressure Phase 4 Silicon Disulfide features silicon atoms positioned in octahedral coordination environments formed by six sulfur atoms [16] [18]. The sulfur atoms arrange themselves in hexagonal close-packed layers with silicon atoms filling half of the octahedral voids between these layers [18]. This arrangement creates a layered structure where individual layers are held together by van der Waals forces, similar to other transition metal dichalcogenides [9].
The lattice parameters of High-Pressure Phase 4 Silicon Disulfide are a = b = 3.222(3) Å and c = 5.308(5) Å, with angles α = β = 90° and γ = 120° [16] [18]. The unit cell contains one formula unit (Z = 1), reflecting the high symmetry of the cadmium diiodide-type structure [18]. The silicon-sulfur bond lengths in the octahedral environment measure 2.29(1) Å, while silicon-silicon distances are 3.22(1) Å [18]. The density of this phase reaches 2.99 g/cm³, representing a remarkable 46% increase compared to the Normal Pressure phase [18].
The cadmium diiodide-type structure of High-Pressure Phase 4 Silicon Disulfide exhibits remarkable properties related to monolayer stability and two-dimensional characteristics [9] [15]. Theoretical calculations indicate that even a single monolayer of this structure demonstrates dynamical stability in isolation, suggesting the possibility of exfoliation or mechanical shearing from the bulk material [9]. This property is particularly significant as it indicates potential applications in two-dimensional materials science and nanotechnology [17].
The monolayer form of the cadmium diiodide-type silicon disulfide maintains the octahedral coordination of silicon atoms while forming a single layer of edge-sharing octahedra [9]. The layer thickness corresponds to the c-axis dimension of the unit cell, approximately 5.31 Å [18]. The stability of the monolayer structure is attributed to the strong covalent bonding within the layers and the complete coordination satisfaction of both silicon and sulfur atoms [9].
Phonon dispersion calculations confirm the dynamical stability of the monolayer structure, with no imaginary frequencies observed in the vibrational spectrum [9]. The electronic properties of the monolayer differ from those of the bulk material, potentially exhibiting semiconducting behavior with modified band gap characteristics [15] [17]. The weak interlayer bonding in the bulk structure facilitates the potential for layer separation, making this phase a candidate for producing two-dimensional silicon disulfide materials [9]. The monolayer stability also suggests robustness under ambient conditions if successfully isolated from the bulk structure [9].
The coordination evolution of silicon atoms in silicon disulfide under pressure represents one of the most significant structural transformations observed in this compound system [16] [18]. Throughout the pressure range from ambient conditions to approximately 18 gigapascals, silicon atoms maintain tetrahedral coordination by four sulfur atoms across all phases (Normal Pressure Silicon Disulfide, High-Pressure Phase 1, High-Pressure Phase 2, and High-Pressure Phase 3 Silicon Disulfide) [4] [16]. This persistence of tetrahedral coordination occurs despite dramatic changes in the connectivity patterns and overall structural arrangements [4].
The transition to octahedral coordination occurs at pressures exceeding 18.2 gigapascals with the formation of High-Pressure Phase 4 Silicon Disulfide [16] [18]. This transformation represents a fundamental change in the electronic and bonding characteristics of silicon, transitioning from tetrahedral sp³ hybridization to octahedral coordination involving d-orbital participation [16]. The coordination change results in silicon atoms being surrounded by six sulfur atoms in an octahedral geometry, with silicon-sulfur bond lengths of 2.29(1) Å [18].
The tetrahedral-to-octahedral coordination transition in silicon disulfide parallels similar transformations observed in silicon dioxide, where rutile-type structures with octahedral silicon coordination form under extreme pressure conditions [16] [20]. However, the pressure required for this transition in silicon disulfide (18.2 gigapascals) is significantly lower than that required for silicon dioxide, reflecting the different bonding characteristics and size effects of sulfur compared to oxygen atoms [16]. This coordination transition is accompanied by a dramatic density increase of 46% and is not reversible upon pressure release [18].
The evolution of tetrahedral and octahedral arrangements in silicon disulfide phases demonstrates a systematic progression from edge-sharing to corner-sharing connectivity patterns [4] [26]. In the Normal Pressure Silicon Disulfide phase, all silicon sulfur tetrahedra adopt exclusively edge-sharing arrangements, creating one-dimensional chain structures [1] [4]. This connectivity pattern maximizes the number of shared sulfur atoms between adjacent tetrahedra but results in relatively low packing efficiency and density [4].
The progression through High-Pressure Phase 1 and High-Pressure Phase 2 Silicon Disulfide involves the gradual introduction of corner-sharing tetrahedral connections alongside existing edge-sharing arrangements [4] [26]. This mixed connectivity pattern represents an intermediate structural state that accommodates increasing pressure while maintaining tetrahedral coordination [4]. The coexistence of edge-sharing and corner-sharing tetrahedra creates complex three-dimensional networks with enhanced packing efficiency compared to purely edge-sharing arrangements [26].
High-Pressure Phase 3 Silicon Disulfide represents the culmination of the tetrahedral connectivity evolution, featuring exclusively corner-sharing tetrahedral arrangements [4] [11]. This configuration maximizes packing efficiency within the tetrahedral coordination framework and results in the highest density among the tetrahedral phases [4]. The transition to High-Pressure Phase 4 Silicon Disulfide introduces edge-sharing octahedral arrangements, where octahedral silicon sulfur units share edges within two-dimensional layers [18]. This octahedral edge-sharing pattern differs fundamentally from tetrahedral arrangements and enables the formation of the layered cadmium diiodide-type structure [18].
Table 1: Crystallographic Parameters of Silicon Disulfide Phases
| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Pressure Range (GPa) | Z | Coordination |
|---|---|---|---|---|---|---|---|---|---|---|---|
| NP-SiS₂ | Orthorhombic | Ibam (No. 72) | 9.27(2) | 5.53 | 9.75 | 90 | 90 | 90 | Ambient - 2.8 | 4 | Tetrahedral |
| HP1-SiS₂ | Monoclinic | P2₁/c (No. 14) | 5.8261(8) | 7.6051(9) | 5.8261(8) | 90 | 91.89(1) | 90 | 2.8 - 3.5 | 4 | Mixed (4+6) |
| HP2-SiS₂ | Monoclinic | P2₁/c (No. 14) | 14.747(2) | 5.4397(6) | 14.747(2) | 90 | 90.47(1) | 90 | 3.5 - 4.0 | 12 | Mixed (4+6) |
| HP3-SiS₂ | Tetragonal | I4̅2d (No. 122) | 5.540 | 5.540 | 11.621 | 90 | 90 | 90 | 4.0 - 7.5 | 4 | Tetrahedral |
| HP4-SiS₂ | Trigonal | P3̅m1 (No. 164) | 3.222(3) | 3.222(3) | 5.308(5) | 90 | 90 | 120 | > 18.2 | 1 | Octahedral |
Table 2: Structural Evolution of Silicon Disulfide Under Pressure
| Phase | Tetrahedral Arrangement | Octahedral Arrangement | Structure Type | Density (g/cm³) | Volume Change (%) | Silicon Coordination | Primary Raman Peak (cm⁻¹) |
|---|---|---|---|---|---|---|---|
| NP-SiS₂ | Edge-sharing only | None | 1D chains | 2.02 | 0 | 4 | 434 |
| HP1-SiS₂ | Edge + corner sharing | None | 2D layers | 2.18 | -7.9 | 4 | 408 |
| HP2-SiS₂ | Edge + corner sharing | None | 3D network | 2.33 | -15.3 | 4 | 404 |
| HP3-SiS₂ | Corner-sharing only | None | 3D network | 2.45 | -21.3 | 4 | 324 |
| HP4-SiS₂ | None | Edge-sharing | 2D layers (CdI₂-type) | 2.99 | -46.0 | 6 | ~300 |
Table 3: Phase Transition Mechanisms and Conditions
| Transition | Pressure (GPa) | Temperature (K) | Mechanism | Volume Change (%) | Quenchable | Reversible | Kinetic Barrier |
|---|---|---|---|---|---|---|---|
| NP → HP1 | 2.8 | 1473 | Chain interconnection | -7.9 | Yes | Partial | Low |
| HP1 → HP2 | 3.5 | 1473 | Layer reorganization | -7.4 | Yes | Partial | Moderate |
| HP2 → HP3 | 4.0 | 1373-1703 | Corner-sharing formation | -6.0 | Yes | Partial | Moderate |
| HP3 → HP4 | 18.2 | Room temperature | Coordination change | -24.7 | No | No | High |
The strategies for obtaining silicon disulfide fall into four broad families: elemental synthesis, solution-based metathesis, high-pressure crystallogenesis, and industrial-scale production. Each family features multiple techniques whose mechanistic nuances, thermodynamic windows, and scalability profiles are compared in depth.
Elemental boiling routes react crystalline silicon powder with molten sulfur inside sealed, evacuated quartz tubes positioned so the reactants occupy the lower “down-site.” At 1,023–1,073 kelvin the sulfur melts (388 kelvin) and partially volatilizes, delivering both liquid and vapor to the silicon surface. The molten phase drives forced-convective mass transport that continually disrupts the nascent silicon disulfide layer, exposing fresh silicon and accelerating growth [1].
Interfacial chemistry occurs chiefly via the solid–liquid boundary:
$$
\text{Si (s)} + 2\,\text{S}{(\ell)} \rightarrow \text{SiS}{2\,(s)}
$$
Kinetic modelling shows the rate‐determining step is diffusion of sulfur chains through the boundary layer. Conversion reaches 82.9% after three hours at 1,073 kelvin and 3.83 megapascals when the liquid fraction dominates [1].
In the complementary steaming arrangement the reactants are fixed at the upper “up-site.” Molten sulfur pools below; its saturated vapor (2.57–3.83 megapascals) flows upward, contacting silicon without the erosive turbulence of a liquid bath. The primary interface is now solid–gas [1].
$$
\text{Si (s)} + 2\,\text{S}{(g)} \rightarrow \text{SiS}{2\,(s)}
$$
Lower collision frequency is offset by uniform vapor access, yielding well-defined microrods aligned along the ⟨001⟩ axis. Steaming particularly benefits from temperatures near 1,073 kelvin because higher vapor pressure accelerates the solid–gas boundary reaction [1].
| Parameter | Boiling process | Steaming process | Research benchmark |
|---|---|---|---|
| Temperature window | 1,023–1,073 kelvin [1] | 1,023–1,073 kelvin [1] | Orthorhombic stability up to 1,570 kelvin [1] |
| Equilibrium sulfur vapor pressure | 2.57–3.83 megapascals [1] | 2.57–3.83 megapascals [1] | Quartz safety limit 3.83 megapascals [1] |
| Reaction time (full conversion) | 3 hours at 1,073 kelvin (liquid dominant) [1] | 3 hours at 1,073 kelvin (vapor dominant) [1] | |
| Typical product morphology | Short irregular grains (3.8 micrometres diameter) [1] | Rods 16.8 ± 5.0 µm × 4.5 ± 1.3 µm (L∕D≈3.7) [1] |
The orthorhombic chains of edge-sharing [SiS₄] tetrahedra dictate one-dimensional crystal growth; rods elongate along ⟨001⟩ where Si–S bonds are shortest and surface energy highest [1].
Cascaded metathesis couples low-temperature salt exchange with organic-phase halide displacement to generate silicon disulfide free of high-temperature hazards [2]. The sequence:
$$
2\;\text{Li}2\text{S (sol)} + \text{SiCl}4\;(sol) \rightarrow \text{SiS}_2\;(ppt) + 4\,\text{LiCl (sol)}
$$
The process is driven by the large formation enthalpy of lithium chloride and precipitation of silicon disulfide, giving 94% isolated yield after a single filtration [2]. All by-products are benign salts that are easily recycled, and the entire route operates below 373 kelvin.
Metathesis in recyclable, non-halogenated solvents such as ethyl acetate eliminates toxic carbon disulfide and hydrogen sulfide streams while lowering embodied energy by 82% relative to elemental fusion [2]. Additional advancements include water-based synthesis of tin sulfide electrolytes, demonstrating that polar protic solvents can safely mediate sulfide chemistry when pH and redox potentials are judiciously controlled [3]. Translating these principles to silicon disulfide is an active research direction aiming to substitute ethyl acetate with aqueous alkahest mixtures that capture sulfur off-gas and suppress hydrolysis.
| Sustainability metric | Elemental fusion | Cascaded metathesis | Improvement |
|---|---|---|---|
| Peak temperature | 1,073 kelvin [1] | 323 kelvin [2] | -750 kelvin |
| Reaction atmosphere | Sealed quartz, high sulfur pressure [1] | Ambient pressure, closed flask [2] | Eliminates pressure vessel |
| Hazardous by-products | Hydrogen sulfide on hydrolysis [4] | Lithium chloride brine (recyclable) [2] | Safer waste stream |
| Energy use (kWh kg⁻¹) | 4.6 [5] | 0.83 [2] | -82% |
Compression of orthorhombic silicon disulfide in diamond anvil cells permits exploration of novel polymorphs unreachable under ambient conditions. Quenchable monoclinic phases (HP1 and HP2) appear at 2.8–3.5 gigapascals and 1,473 kelvin, contracting the lattice volume by 11% while introducing a mixture of edge- and corner-sharing tetrahedra [6].
At 4.0–7.5 gigapascals and 1,670 kelvin a tetragonal HP3 phase forms, completely corner-sharing and 18% denser than the ambient form [7]. Pressures above 27.5 gigapascals generate an in-situ trigonal HP4 phase with octahedral coordination, although this structure cannot yet be quenched to room pressure [7].
Coupling near-infrared lasers through the diamond anvils reaches 3,000 kelvin while maintaining static pressure. In silicon disulfide this drives disproportionation above 155 gigapascals into eight-coordinate cubic silicon sulfide and nine-coordinate rhombohedral silicon trisulfide [8]. The transformation showcases pressure-induced hypercoordination trends across group IV–VI systems.
| High-pressure phase | Pressure range | Temperature | Coordination of silicon | Lattice symmetry | Quenchable? |
|---|---|---|---|---|---|
| HP1 | 2.8 gigapascals [6] | 1,473 kelvin [6] | four | Monoclinic P12₁/c1 | Yes |
| HP2 | 3.5 gigapascals [6] | 1,473 kelvin [6] | four | Monoclinic P12₁/c1 | Yes |
| HP3 | 4.0–7.5 gigapascals [7] | 1,670 kelvin [7] | four | Tetragonal I4̅2d | Yes |
| Layered CdI₂-type | 4–100 gigapascals [7] | 300 kelvin (computational) | six | Trigonal R3̅m | Predicted recoverable |
| HP4 | 27.5–29.6 gigapascals [7] | Room temperature | six | Trigonal P3̅m1 | No |
| Decomposition products | ≥155 gigapascals [8] | 3,000 kelvin [8] | eight–nine | Cubic & rhombohedral | No |
High-pressure syntheses are invaluable for mapping the silicon–sulfur energy landscape but remain laboratory curiosities until capsule technology scales beyond microgram batches.
Commercial silicon disulfide sells for about 1.7 million South Korean won per twenty grams (≈1,300 United States dollars), a consequence of high thermal input, corrosion-resistant reactors, and laborious sulfur removal [5]. Recent pilot work at the Korea Electrotechnology Research Institute demonstrated that optimizing reactant packing and employing hermetic graphite retorts at 800 degrees Celsius lowers sulfur vapor surges, cutting energy consumption by 45% and reducing material cost to below 150 United States dollars per kilogram [5].
Solution metathesis promises further savings by eliminating vacuum furnaces. Techno-economic modelling of a 100-tonne-per-year cascaded metathesis facility projects a manufacturing cost of 24 United States dollars per kilogram, dominated by lithium chloride recovery and solvent distillation [2].
| Route | Energy demand (GJ tonne⁻¹) | Capital intensity (USD kg⁻¹ a⁻¹) | Operating cost (USD kg⁻¹) | Status |
|---|---|---|---|---|
| Conventional fusion | 12.4 [5] | 3.6 | 65 | Commercial |
| Optimized fusion (KERI) | 6.8 [5] | 2.8 | 28 | Pilot |
| Cascaded metathesis | 1.1 [2] | 1.2 | 24 | Laboratory |
Achieving battery-grade silicon disulfide demands phase purity above 99.95 wt %, metallic contamination below 690 parts per million, and residual sulfur under 0.06 moles per cubic decimetre [1]. Inline X-ray diffraction with Rietveld quantification now verifies orthorhombic purity within two minutes, while inductively coupled plasma mass spectrometry flags tungsten pickup from carbide milling media [1]. Replacing steel attritors with zirconia and adopting benzene washing eliminated detectable tungsten and reduced iron below 5 parts per million [1].
Flammable;Acute Toxic;Irritant